Pharmacopoeial Acceptance Limit: 3.3-Fold Stricter Than the S-Enantiomer Impurity
The European Pharmacopoeia (Ph. Eur. monograph 2640) specifies a maximum acceptance limit of 0.15% for Impurity D (m-Methyl Atomoxetine) in atomoxetine hydrochloride drug substance, compared with a limit of 0.5% for Impurity B (the S-enantiomer of atomoxetine) [1]. This represents a 3.3-fold stricter regulatory threshold for the meta-methyl impurity relative to the enantiomeric impurity, reflecting the expectation that positional isomers arising from starting material contamination be controlled at significantly lower levels than the stereoisomer formed during synthesis.
| Evidence Dimension | Pharmacopoeial maximum acceptance limit (area percent) |
|---|---|
| Target Compound Data | 0.15% (Impurity D, meta-methyl atomoxetine HCl) |
| Comparator Or Baseline | 0.5% (Impurity B, S-enantiomer of atomoxetine); 0.10% (unspecified individual impurities) |
| Quantified Difference | 3.3-fold stricter (0.15% vs 0.5%); also 1.5-fold higher than the unspecified impurity threshold (0.10%) |
| Conditions | EP isocratic liquid chromatography method; cellulose derivative chiral stationary phase; detection at 273 nm |
Why This Matters
Procurement of a reference standard with a defined, stringent pharmacopoeial limit is essential for demonstrating batch compliance during ANDA submissions and commercial quality control, as failure to quantify this specific impurity at the 0.15% threshold can result in regulatory rejection.
- [1] British Pharmacopoeia 2025. Atomoxetine Hydrochloride monograph. Ph. Eur. monograph 2640. View Source
